

MMB-FUBINACA: A Technical Guide to its Regulatory Status and Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MMB-FUBINACA

Cat. No.: B8819474

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the regulatory status, particularly the Drug Enforcement Administration (DEA) scheduling, of the synthetic cannabinoid **MMB-FUBINACA** (also known as FUB-AMB and AMB-FUBINACA). It is intended to inform researchers, scientists, and drug development professionals on the legal framework surrounding this compound and to provide key pharmacological data and experimental considerations. **MMB-FUBINACA** is a potent synthetic cannabinoid receptor agonist with a high affinity for both CB1 and CB2 receptors.^{[1][2]} Its significant psychoactive effects and abuse potential have led to strict regulatory controls in the United States and other countries. This guide summarizes its legal standing, presents its pharmacological profile in a structured format, and offers visual representations of relevant biological pathways and experimental workflows to aid in research planning and execution.

Regulatory Status and DEA Scheduling

MMB-FUBINACA is classified as a Schedule I controlled substance in the United States under the Controlled Substances Act.^{[3][4]} This scheduling signifies that the U.S. government has determined that **MMB-FUBINACA** has a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. The final rule to permanently place FUB-AMB (**MMB-FUBINACA**) in Schedule I was made effective on March 30, 2020.^[3]

Implications for Researchers:

- **Licensing and Registration:** Any researcher intending to work with **MMB-FUBINACA** must be registered with the DEA and, in some cases, may require additional state-level licensing. In the United Kingdom, a Home Office license is required to handle this compound.[\[5\]](#)
- **Security:** As a Schedule I substance, **MMB-FUBINACA** is subject to stringent security requirements for handling and storage to prevent diversion.[\[3\]](#)
- **Record-Keeping:** Meticulous records of the acquisition, use, and disposal of **MMB-FUBINACA** are mandatory and subject to DEA inspection.[\[6\]](#)
- **Quotas:** Only registered manufacturers are permitted to produce **MMB-FUBINACA**, and they must do so in accordance with a quota assigned by the DEA.[\[3\]](#)

Internationally, the legal status of **MMB-FUBINACA** varies. For instance, it is also illegal in the Federation of Russia, China, and most of the European Union.[\[7\]](#) In 2020, Indonesia added MDMB-FUBINACA and AMB-FUBICA (MMB-FUBICA) to its list of controlled narcotics.[\[8\]](#)

Pharmacological Data

MMB-FUBINACA is a potent agonist at both the CB1 and CB2 cannabinoid receptors.[\[1\]](#)

Preclinical studies have demonstrated its cannabimimetic effects, including generalization to delta-9-tetrahydrocannabinol (THC) in drug discrimination studies in rats, indicating similar subjective effects.[\[9\]](#)

Parameter	Value	Receptor	Notes
Ki	10.04 nM	CB1	Binding affinity.[1]
Ki	0.786 nM	CB2	Binding affinity.[1]
EC50	0.5433 nM	CB1	Potency for receptor activation.[1]
EC50	0.1278 nM	CB2	Potency for receptor activation.[1]
EC50	3.9 nM	CB1	Potency in a fluorescence-based membrane assay.[7]
Emax	108%	CB1	Efficacy compared to CP55,940.[7]
EC50	55 nM	CB2	Potency in a fluorescence-based membrane assay.[7]
Emax	101%	CB2	Efficacy compared to CP55,940.[7]
ED50	0.02 mg/kg	N/A	Dose producing a switch to THC-associated nose-poke in mice.[7]

Experimental Protocols and Methodologies

Detailed experimental protocols for **MMB-FUBINACA** are not extensively available in the public domain due to its controlled status. However, published research describes the following methodologies:

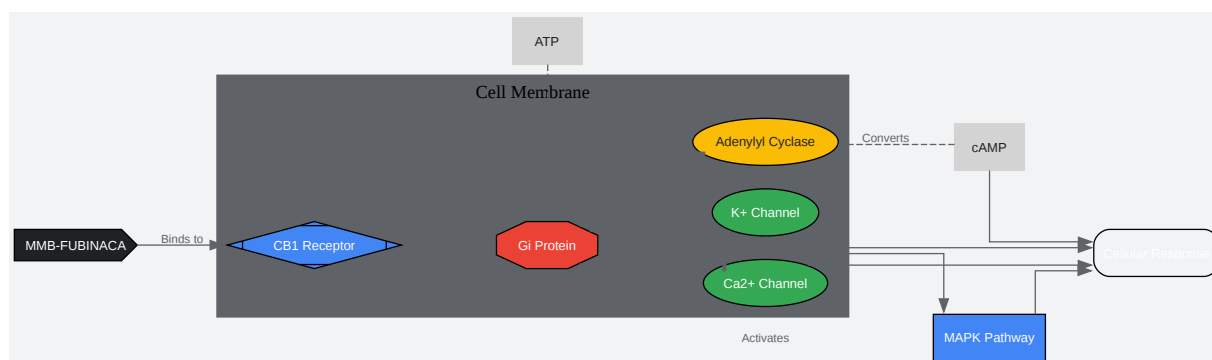
- In Vitro Receptor Binding and Functional Assays: The affinity (Ki) and potency (EC50) of **MMB-FUBINACA** at cannabinoid receptors have been determined using fluorescence-based membrane assays in AtT20 cells expressing these receptors.[7] These assays typically

involve competitive binding experiments with a radiolabeled cannabinoid ligand or functional assays measuring second messenger modulation (e.g., cAMP levels) or G-protein activation.

- **Drug Discrimination Studies:** To assess the subjective effects of **MMB-FUBINACA**, drug discrimination studies in mice have been employed.[7] In these experiments, animals are trained to discriminate between the effects of a known cannabinoid agonist (e.g., THC) and a vehicle. The ability of **MMB-FUBINACA** to substitute for the training drug is then evaluated.
- **Hypothermia Induction:** The induction of hypothermia is a characteristic effect of cannabinoid agonists. Studies in rats have measured changes in body temperature following the administration of **MMB-FUBINACA** at various doses.[7]
- **Analytical Identification and Quantification:** Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry/mass spectrometry (LC-HRMS/MS) are common analytical techniques used for the detection and quantification of **MMB-FUBINACA** and its metabolites in biological samples (e.g., urine) and seized materials.[7]

Visualizations

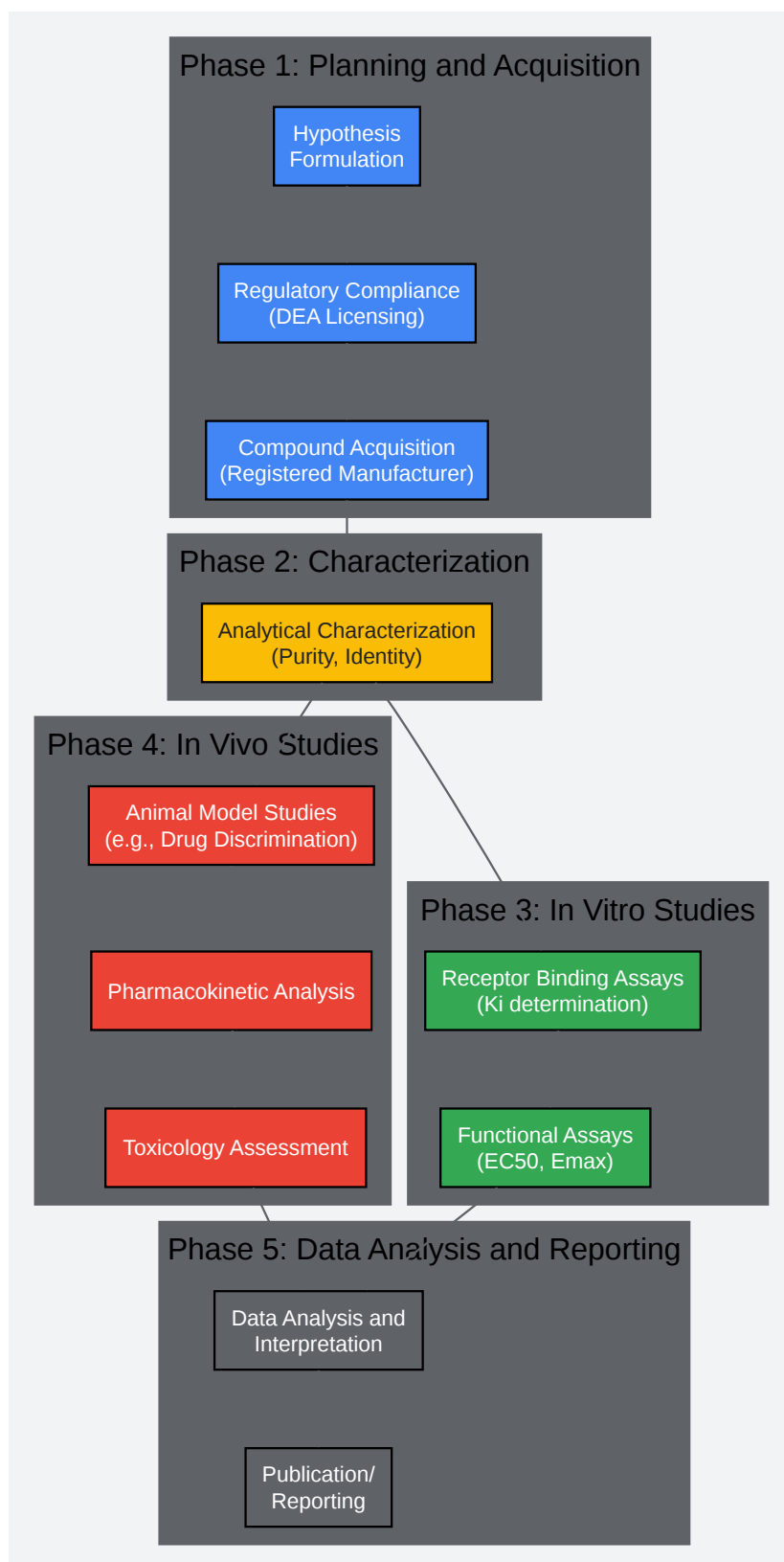
Signaling Pathway



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Caption: Simplified signaling pathway of **MMB-FUBINACA** acting on the CB1 receptor.

Experimental Workflow



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